molecular formula C20H13ClN2O3S B2693124 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide CAS No. 853891-47-1

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B2693124
CAS No.: 853891-47-1
M. Wt: 396.85
InChI Key: VIPUZEGDLQDWGV-UHFFFAOYSA-N
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Description

N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide is a synthetic small-molecule compound featuring a thiazole core substituted with a 2-chlorobenzyl group and linked to a 1-oxoisochromene carboxamide moiety.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S/c21-16-8-4-2-6-13(16)9-14-11-22-20(27-14)23-18(24)17-10-12-5-1-3-7-15(12)19(25)26-17/h1-8,10-11H,9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUZEGDLQDWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzyl chloride with thiourea under basic conditions to form 2-(2-chlorophenyl)thiazole.

    Isochromene Carboxamide Formation: The isochromene carboxamide moiety can be synthesized by reacting phthalic anhydride with an amine to form the corresponding carboxamide.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the isochromene carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Biological Activity

The compound N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide is a synthetic derivative that combines a thiazole moiety with an isochromene structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The compound's molecular formula is C17H14ClN3O2SC_{17}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 357.9 g/mol. The presence of the thiazole ring and isochromene structure plays a crucial role in its biological activity.

PropertyValue
Molecular Weight357.9 g/mol
XLogP4.4
Hydrogen Bond Donor1
Hydrogen Bond Acceptor4
Rotatable Bonds4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and isochromene moieties. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. Compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL, indicating potent activity against these cell lines .

Antimicrobial Activity

The antimicrobial properties of compounds with thiazole and isochromene structures have also been documented. The thiazole ring enhances the interaction with microbial targets, leading to increased efficacy.

  • Research Findings : A series of thiazole derivatives demonstrated broad-spectrum antimicrobial activity, with some compounds showing significant inhibition against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Antioxidant activity is another vital aspect of this compound's biological profile. The presence of the isochromene structure contributes to its ability to scavenge free radicals.

  • DPPH Assay Results : The antioxidant capacity was evaluated using the DPPH method, where several derivatives exhibited varying degrees of inhibition rates. The best-performing compounds showed inhibition rates exceeding 16%, suggesting strong antioxidant potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of such compounds.

  • Thiazole Ring : Essential for cytotoxicity; modifications at specific positions can enhance activity.
  • Chlorophenyl Group : The presence of chlorine on the phenyl ring increases lipophilicity, improving cell membrane permeability.
  • Isochromene Unit : Contributes to both antioxidant and anticancer activities.

Table: Summary of Biological Activities

Activity TypeIC50/EffectReference
Anticancer1.61 - 1.98 µg/mL
AntimicrobialSignificant inhibition
AntioxidantInhibition > 16%

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of N-(5-benzyl-1,3-thiazol-2-yl)carboxamides , where variations in the benzyl substituent and carboxamide backbone significantly influence activity. Key analogs include:

Compound Name Substitution Pattern Molecular Formula Molecular Weight Key References
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide (Target) 2-Chlorobenzyl, 1-oxoisochromene carboxamide C₂₁H₁₅ClN₂O₃S 410.87 (calc.)
N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 3-Chlorobenzyl, methyl-substituted isochromene C₂₁H₁₇ClN₂O₃S 412.89
N-{5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide 4-Fluorobenzyl, dihydrobenzopyran carboxamide C₂₆H₁₉FN₂O₃S 458.51
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f) 2,4-Dichlorobenzyl, thiophene carboxamide C₁₅H₁₀Cl₂N₂OS 353.22

Key Observations :

  • Substituent Position : The 2-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 3-chloro () or 4-fluoro () analogs. For instance, 2-chloro substitution could enhance lipophilicity and membrane permeability compared to para-substituted derivatives .
Physicochemical Properties
Compound (Reference) Molecular Weight Predicted Density (g/cm³) Predicted pKa
Target Compound 410.87 ~1.40 (extrapolated) ~6.7
3-Chlorobenzyl analog () 412.89 1.400 ± 0.06 6.76 ± 0.70
4-Fluorobenzyl analog () 458.51 Not reported Not reported

Key Observations :

  • The target compound’s lower molecular weight (410.87 vs. 412.89–458.51) suggests improved pharmacokinetic properties, such as oral bioavailability, compared to bulkier analogs .
  • The pKa (~6.7) indicates moderate ionization at physiological pH, favoring passive diffusion across biological membranes .
Antiviral Potential:

Thiazolide derivatives (e.g., methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate) inhibit SARS-CoV-2 Main Protease and Methyltransferase, as shown in molecular dynamics simulations ().

Anticancer Activity:
  • N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) exhibits significant cytotoxic and cytostatic effects ().
  • The target compound’s 2-chlorophenyl group may confer comparable activity, though the isochromene backbone could modulate selectivity toward cancer cell lines.

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